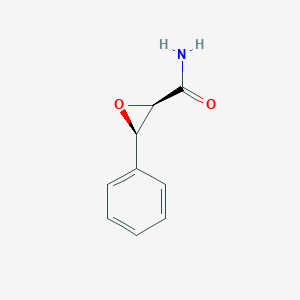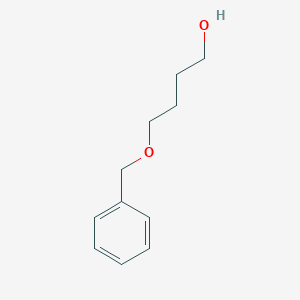
4-Benzyloxy-1-butanol
概要
説明
4-Benzyloxy-1-butanol, also known as Tetramethylene glycol monobenzyl ether, is a synthetic compound . It has been shown to have potential use as an analytical reagent . It is used in the synthesis of acyl chains and has been used as a control agent in biochemistry and analytical chemistry .
Synthesis Analysis
4-Benzyloxy-1-butanol can be prepared starting from butane-1,4-diol . It may be used for the preparation of ethyl 6-benzyloxy-2-hexenoate, via Swern oxidation and Wadsworth-Emmons olefination . It may also be used as a starting reagent for the synthesis of 4-(benzyloxy)butanal .Molecular Structure Analysis
The linear formula of 4-Benzyloxy-1-butanol is C6H5CH2O(CH2)4OH . It has a molecular weight of 180.24 .Chemical Reactions Analysis
4-Benzyloxy-1-butanol may be used for the preparation of ethyl 6-benzyloxy-2-hexenoate, via Swern oxidation and Wadsworth-Emmons olefination . It may also be used as a starting reagent for the synthesis of 4-(benzyloxy)butanal .Physical And Chemical Properties Analysis
4-Benzyloxy-1-butanol has a refractive index of n20/D 1.513 (lit.) . It has a boiling point of 216-256 °C (lit.) and a density of 1.025 g/mL at 25 °C (lit.) .科学的研究の応用
Organic Synthesis
4-Benzyloxy-1-butanol is a valuable building block in organic synthesis. It serves as a starting material for the synthesis of various organic compounds. For instance, it can be used to prepare ethyl 6-benzyloxy-2-hexenoate through Swern oxidation and Wadsworth-Emmons olefination . This process is crucial for the formation of carbon-carbon double bonds, a fundamental step in creating complex organic molecules.
Pharmaceutical Research
In the realm of pharmaceuticals, 4-Benzyloxy-1-butanol’s role is pivotal as a precursor in drug synthesis. Its transformation into 4-(benzyloxy)butanal is a significant step in the production of pharmaceutical intermediates . These intermediates can then be further modified to produce active pharmaceutical ingredients (APIs) for various therapeutic drugs.
Material Science
The compound’s utility extends to material science, where it can be involved in the synthesis of polymers and resins. The benzyloxy group in 4-Benzyloxy-1-butanol can be a protective group that, upon removal, reveals functional groups that can participate in further chemical reactions, leading to the development of new materials with desired properties .
Biochemistry Applications
4-Benzyloxy-1-butanol finds applications in biochemistry research as well. It can be used to study enzyme-catalyzed reactions where the benzyloxy moiety acts as a substrate or inhibitor, providing insights into enzyme mechanisms and kinetics .
Industrial Uses
Industrially, 4-Benzyloxy-1-butanol can be utilized in the manufacture of specialty chemicals. Its chemical properties allow it to be used in the formulation of fragrances, flavors, and other fine chemicals that require specific structural features for their activity .
Environmental Applications
While direct environmental applications of 4-Benzyloxy-1-butanol are not extensively documented, its derivatives could potentially be used in environmental remediation processes. For example, its role in synthesizing other compounds might contribute to the development of environmentally friendly solvents or agents used in pollution control strategies .
Safety and Hazards
4-Benzyloxy-1-butanol is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and ensuring adequate ventilation .
作用機序
Target of Action
It is known to interact with various molecules in diverse ways .
Mode of Action
While the precise mechanism of action for 4-Benzyloxy-1-butanol remains partially elusive, it is believed to function as a proton donor . This enables interactions with various molecules in diverse ways. These interactions can lead to the formation of novel compounds and the modification of existing ones .
Biochemical Pathways
It has been used as a catalyst in the synthesis of organic compounds, including esters, amides, and alcohols .
Pharmacokinetics
It is a colorless and volatile liquid that exhibits solubility in both water and organic solvents , which may influence its bioavailability.
Result of Action
It is known to enable the formation of novel compounds and the modification of existing ones through its interactions as a proton donor .
Action Environment
Its solubility in both water and organic solvents suggests that it may exhibit adaptability in various environments.
特性
IUPAC Name |
4-phenylmethoxybutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c12-8-4-5-9-13-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYROJDFHUXSBHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70340167 | |
| Record name | 4-Benzyloxy-1-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70340167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4541-14-4 | |
| Record name | 4-Benzyloxybutanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4541-14-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Benzyloxy-1-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70340167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


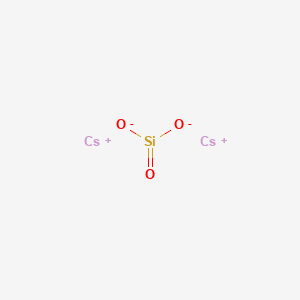
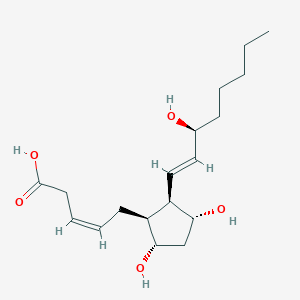
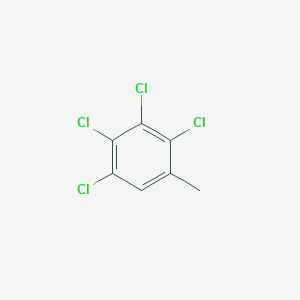


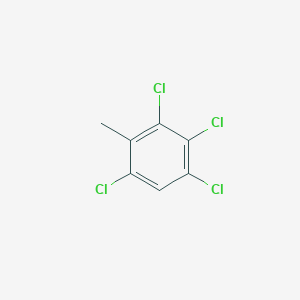
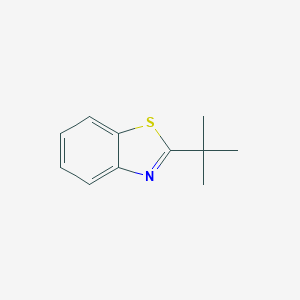
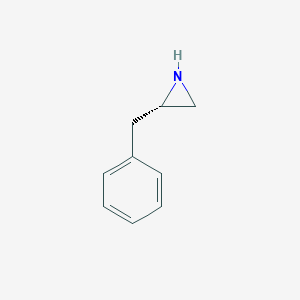
![4-[(Z)-4-chloro-1-[4-(2-hydroxyethoxy)phenyl]-2-phenylbut-1-enyl]phenol](/img/structure/B106303.png)

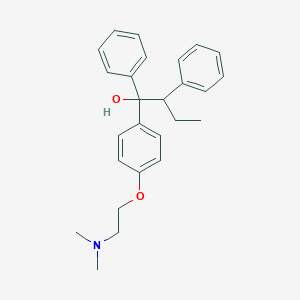
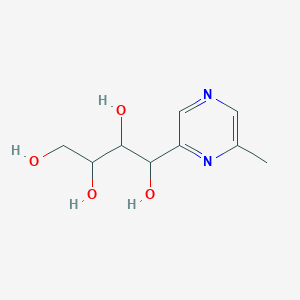
![1H-Pyrazolo[3,4-b]quinoxalin-3-amine](/img/structure/B106313.png)
